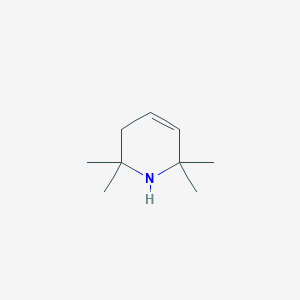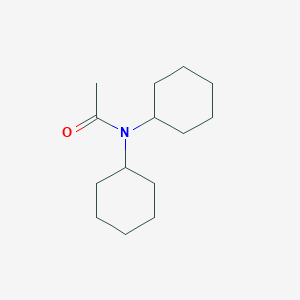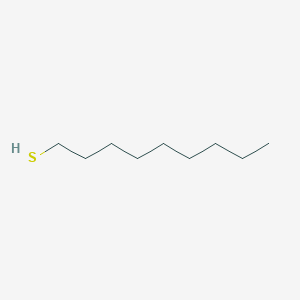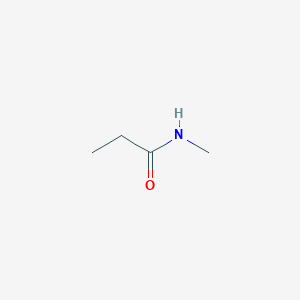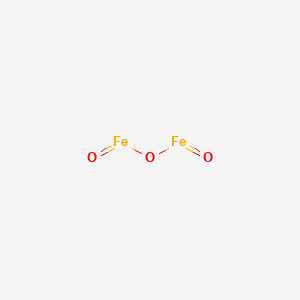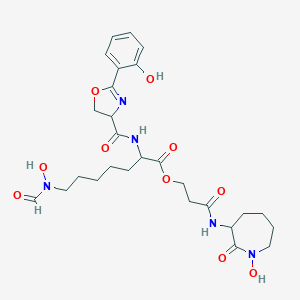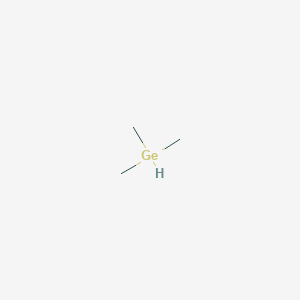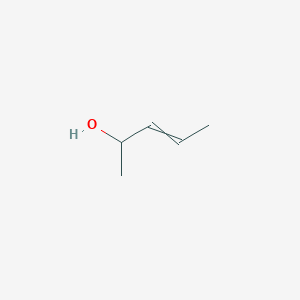
(R)-2-苯氧基丙酸
描述
Synthesis Analysis
The synthesis of (R)-2-phenoxypropionic acid often involves chiral resolution or asymmetric synthesis methods to achieve the desired optical purity. An efficient route towards R-2-phenoxypropionic acid synthesis for the biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid involves two main steps: synthesis of S-2-chloropropionic acid from L-alanine via diazotization and chlorination reactions, followed by the synthesis of R-PPA from S-2-chloropropionic acid and phenol via etherification reaction (Haiyan et al., 2020).
Molecular Structure Analysis
The molecular structure of (R)-2-phenoxypropionic acid has been elucidated through crystal structure analysis, demonstrating the spatial arrangement of atoms within the molecule and its stereochemistry. Crystal structures of (R)-2-phenoxypropionic acid in complex with various amino acids, such as 2-aminobutanoic acid and pipecolic acid, have been determined, showcasing the compound's ability to form stable complexes through hydrogen bonding and hydrophobic interactions (Analytical Sciences: X-ray Structure Analysis Online, 2004 & 2006).
科学研究应用
生物合成和筛选方法:
- (R)-2-苯氧基丙酸(R-PPA)是手性纯苯氧基丙酸除草剂的关键中间体。它可以通过微生物羟基化生物合成,这将一个羟基引入 R-PPA。研究人员开发了一种高通量筛选方法,通过识别具有较高生物合成能力的微生物菌株来增强 R-PPA 生物合成 (周海燕等,2019).
- 一项类似的研究优化了一种快速通量测定法,用于筛选能够产生 (R)-2-(4-羟基苯氧基)丙酸的细菌和真菌菌株,这是芳氧基苯氧基丙酸除草剂的重要中间体 (胡海峰等,2019).
分子结构研究:
- (R)-2-苯氧基丙酸复合物与其他化合物的晶体结构,例如 (R)-哌啶酸和 (S)-缬氨酸,已经确定。这些研究提供了对分子相互作用及其在制药和化工行业的潜在应用的见解 (和田丹等,2004).
农业应用:
- (R)-2-苯氧基丙酸衍生物已被研究为小麦、大麦和水稻等谷物分蘖的潜在抑制剂。这些化合物显示出在农业中作为生长调节剂或除草剂的潜力 (A. Baylis 等,1991).
工业生产和优化:
- 已努力优化 (R)-2-(4-羟基苯氧基)丙酸((R)-2-苯氧基丙酸的另一种重要衍生物)的生产,使用不同的发酵技术和底物,如米糠 (王元山等,2020).
- 另一项研究重点是开发一条有效的途径来合成 (R)-2-苯氧基丙酸,用于 (R)-2-(4-羟基苯氧基)丙酸的生物转化生产 (周海燕等,2020).
属性
IUPAC Name |
(2R)-2-phenoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXERGJJQSKIUIC-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Phenoxypropionic acid | |
CAS RN |
1129-46-0 | |
| Record name | (+)-2-Phenoxypropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Naphtho[2,1-d]thiazol-2-ylamine](/img/structure/B74196.png)


